(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, thiazolidinone, and chlorophenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan Ring: This step involves the synthesis of the furan ring, which can be achieved through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the cyclization of appropriate precursors to form the thiazolidinone ring.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Cellular Receptors: Affecting signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({5-[(4-BROMOPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12ClNO2S3 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNO2S3/c1-2-9-19-16(20)14(24-17(19)22)10-12-5-8-15(21-12)23-13-6-3-11(18)4-7-13/h2-8,10H,1,9H2/b14-10- |
InChI Key |
CIWRGAYFVJSDPT-UVTDQMKNSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)SC1=S |
Origin of Product |
United States |
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